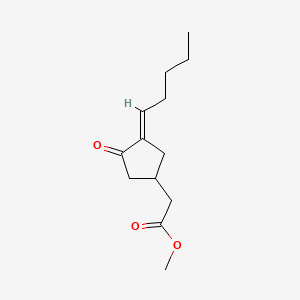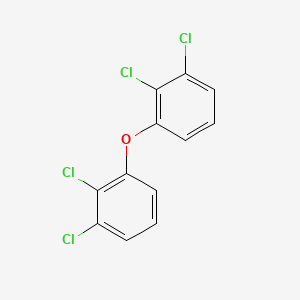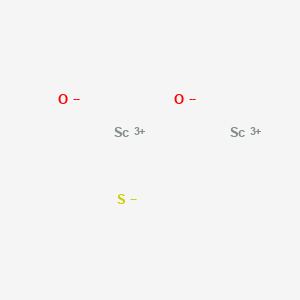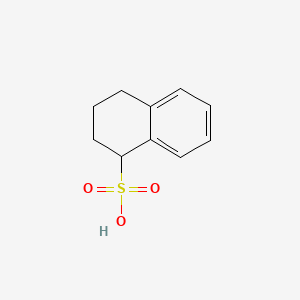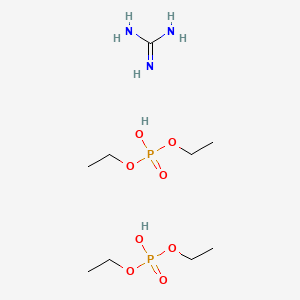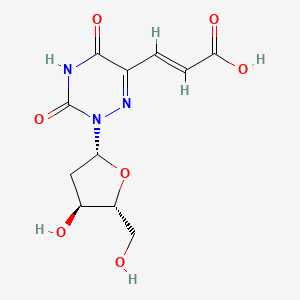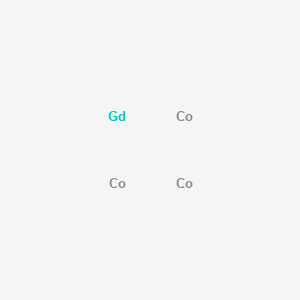
Einecs 234-621-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt, compound with gadolinium (3:1), is a chemical compound formed by the combination of cobalt and gadolinium in a 3:1 ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Both cobalt and gadolinium are transition metals with significant roles in modern technology, particularly in the fields of electronics, magnetism, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt, compound with gadolinium (3:1), typically involves the co-precipitation method. In this process, aqueous solutions of cobalt and gadolinium salts are mixed in the desired stoichiometric ratio. The mixture is then subjected to controlled precipitation by adjusting the pH using a suitable base, such as sodium hydroxide. The precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve high-temperature solid-state reactions. The metal oxides or carbonates of cobalt and gadolinium are mixed in the appropriate ratio and heated in a furnace at elevated temperatures (typically above 1000°C) to form the compound. This method ensures the formation of a homogeneous product with consistent properties .
Types of Reactions:
Oxidation: Cobalt, compound with gadolinium (3:1), can undergo oxidation reactions, where the cobalt component is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the cobalt or gadolinium ions are reduced to lower oxidation states.
Substitution: This compound can undergo substitution reactions, where ligands or other atoms replace the existing atoms in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize the compound.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Ligands such as ammonia, phosphines, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) and gadolinium(III) oxides, while reduction may yield cobalt(II) and gadolinium(II) compounds .
Aplicaciones Científicas De Investigación
Cobalt, compound with gadolinium (3:1), has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, electronic devices, and as a component in advanced materials for energy storage and conversion
Mecanismo De Acción
The mechanism of action of cobalt, compound with gadolinium (3:1), involves the interaction of its metal ions with various molecular targets. In biological systems, the gadolinium component can enhance imaging contrast by altering the magnetic properties of surrounding tissues. The cobalt component can participate in redox reactions, influencing cellular processes and potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Cobalt(II) oxide: A compound with similar cobalt content but lacking gadolinium.
Gadolinium(III) oxide: A compound with similar gadolinium content but lacking cobalt.
Cobalt ferrite (CoFe2O4): A compound with cobalt and iron, used in magnetic applications.
Uniqueness: Cobalt, compound with gadolinium (3:1), is unique due to the synergistic properties of cobalt and gadolinium. The combination of these two metals results in enhanced magnetic, catalytic, and imaging properties, making it valuable in a wide range of applications. The presence of gadolinium provides additional benefits in medical imaging and contrast enhancement, which are not observed in compounds containing only cobalt or gadolinium .
Propiedades
Número CAS |
12017-50-4 |
|---|---|
Fórmula molecular |
Co3Gd |
Peso molecular |
334.0 g/mol |
Nombre IUPAC |
cobalt;gadolinium |
InChI |
InChI=1S/3Co.Gd |
Clave InChI |
ITISPOIXQUHMMC-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




